molecular formula C10H15F3O5S B14777372 Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

Cat. No.: B14777372
M. Wt: 304.29 g/mol
InChI Key: LLEAPZQEGKSDNL-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethylsulfonyloxy group, which is significant in various chemical reactions and applications, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate typically involves the reaction of a cyclopentyl derivative with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the trifluoromethylsulfonyloxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate involves its interaction with molecular targets through its trifluoromethylsulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate can be compared with other compounds containing trifluoromethylsulfonyloxy groups. Similar compounds include:

  • Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)butanoate
  • Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)pentanoate

These compounds share similar structural features but differ in the length of the carbon chain, which can influence their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it suitable for various applications .

Biological Activity

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate, also known as (R)-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate, is a synthetic compound characterized by its trifluoromethyl sulfonate functional group. Its unique structure suggests potential biological activities that warrant investigation.

  • Molecular Formula : C10H15F3O5S
  • Molecular Weight : 304.28 g/mol
  • CAS Number : 1174013-25-2

The compound features a cyclopentyl group attached to a propanoate structure, modified by the presence of a trifluoromethyl sulfonyl moiety. This configuration contributes to its distinct chemical properties and potential biological activities .

The trifluoromethyl sulfonyl group is known to enhance the reactivity of compounds, potentially increasing their binding affinity to biological targets. This feature may lead to interactions with specific enzymes or receptors, influencing various metabolic pathways. The compound's structure suggests it may act as an inhibitor or modulator in biological systems.

Biological Activity Studies

Recent studies have explored the biological activity of (R)-Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate, focusing on its cytotoxic effects and interaction with cellular targets.

Cytotoxicity

In vitro studies have demonstrated selective cytotoxicity against cycling cells, similar to other anticalmodulin drugs. This differential sensitivity suggests potential applications in cancer therapy, where targeting rapidly dividing cells is advantageous .

Interaction Studies

Interaction studies reveal that the compound may influence various signaling pathways. The trifluoromethyl sulfonyl group enhances the compound's ability to bind to specific proteins, potentially altering their function and leading to therapeutic effects .

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study investigated the effects of (R)-Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate on transformed C3H10T1/2 cells. Results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .
  • Enzyme Interaction : Research has suggested that this compound may interact with calmodulin-dependent pathways, which are crucial in various cellular processes. This interaction could provide insights into its mechanism of action and therapeutic potential .

Comparative Analysis

To understand the unique properties of (R)-Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Feature
Methyl 3-cyclopentyl propanoateStructureLacks trifluoromethyl sulfonate group
Trifluoromethanesulfonic acidStructureStrong acid used for sulfonation
(R)-Methyl 2-(trifluoromethylsulfonyl)acetateStructureDifferent ester structure but similar sulfonate functionality

This comparison highlights the unique combination of structural elements in (R)-Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate that may confer distinct reactivity and biological properties compared to its analogs .

Properties

Molecular Formula

C10H15F3O5S

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C10H15F3O5S/c1-17-9(14)8(6-7-4-2-3-5-7)18-19(15,16)10(11,12)13/h7-8H,2-6H2,1H3

InChI Key

LLEAPZQEGKSDNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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